Product packaging for 2-Methoxy-2-methylpropan-1-ol(Cat. No.:CAS No. 22665-67-4)

2-Methoxy-2-methylpropan-1-ol

Cat. No.: B1600349
CAS No.: 22665-67-4
M. Wt: 104.15 g/mol
InChI Key: VMPUAIZSESMILD-UHFFFAOYSA-N
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Description

2-Methoxy-2-methylpropan-1-ol (CAS 22665-67-4) is a bifunctional organic compound of significant interest in chemical research and industrial applications. With the molecular formula C5H12O2 and a molecular weight of 104.15 g/mol, this compound features both ether and primary alcohol functional groups on a tertiary carbon center, conferring a balance of hydrophilic and lipophilic properties . This structure makes it a versatile polar solvent capable of dissolving a wide range of organic compounds and participating in hydrogen bonding both as a donor and acceptor . Its physicochemical properties include a density of approximately 0.9 g/cm³, a boiling point of around 123.6 °C, and a flash point of about 42.8 °C, classifying it as a flammable liquid . In research, this compound is notably investigated as a solvent and intermediate in catalytic processes, such as the epoxidation of isobutene, where it can form as a secondary product from the ring-opening of 1,2-epoxy-2-methylpropane . Its synthesis can be achieved through acid-catalyzed hydration of 2-methylpropene (isobutene) followed by methanolysis, a route valued for its high yield and scalability . This product is intended for research and development purposes only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with care, referring to the provided Safety Data Sheet (SDS) for detailed hazard and handling information.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H12O2 B1600349 2-Methoxy-2-methylpropan-1-ol CAS No. 22665-67-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methoxy-2-methylpropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12O2/c1-5(2,4-6)7-3/h6H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMPUAIZSESMILD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CO)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90472010
Record name 2-Methoxy-2-methyl-1-propanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90472010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

104.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22665-67-4
Record name 2-Methoxy-2-methyl-1-propanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90472010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies and Mechanistic Investigations for 2 Methoxy 2 Methylpropan 1 Ol

Chemo- and Regioselective Synthesis Strategies

The controlled synthesis of 2-Methoxy-2-methylpropan-1-ol hinges on chemo- and regioselective strategies that ensure the precise placement of the methoxy (B1213986) and hydroxyl functional groups.

Catalytic Approaches: Hydration and Methanolysis

A prevalent and industrially significant method for synthesizing this compound involves a two-step catalytic process starting from 2-methylpropene (isobutene). This approach is valued for its high yield and scalability.

The initial step is the acid-catalyzed hydration of isobutene. The mechanism proceeds through the protonation of the alkene's double bond, which forms a stable tertiary carbocation intermediate. This is followed by a nucleophilic attack by water to produce the corresponding tertiary alcohol. The subsequent methanolysis step, also acid-catalyzed, introduces the methoxy group to yield the final product. Strong acids are typically employed as catalysts for this transformation.

Table 1: Catalytic Hydration and Methanolysis of 2-Methylpropene

Parameter Details Reference
Starting Material 2-Methylpropene (Isobutene)
Reagents Water (H₂O), Methanol (B129727) (CH₃OH)
Catalyst Strong acids (e.g., Sulfuric or Phosphoric acid)
Conditions Moderate temperature and pressure
Key Mechanism Acid-catalyzed hydration followed by methanolysis

| Yield | High | |

Ester-Based Precursor Transformations

An alternative synthetic pathway utilizes esters derived from 2-methylpropanoic acid as precursors. This method involves the methanolysis of these esters, where the methoxy group is introduced through a transesterification or ester cleavage reaction.

The reaction is conducted in the presence of methanol and a strong acid catalyst, typically under reflux conditions to drive the reaction toward completion. The mechanism involves the nucleophilic attack of methanol on the carbonyl carbon of the ester, leading to the cleavage of the ester bond and the formation of this compound.

Table 2: Synthesis via Ester-Based Precursor Transformation

Parameter Details Reference
Starting Material Esters of 2-methylpropanoic acid
Reagent Methanol (CH₃OH)
Catalyst Strong acid catalyst (e.g., Sulfuric acid)
Conditions Reflux
Key Mechanism Acid-catalyzed methanolysis

| Yield | Moderate to high | |

Novel Synthetic Pathways

Research into the synthesis of this compound is expanding to include novel platforms and green chemistry principles, aiming for greater efficiency and sustainability.

Green Chemistry Principles in Synthesis: Mechanochemical and Solvent-Free Methods

In line with the principles of green chemistry, novel synthetic routes are being explored to minimize waste and energy consumption. ijrpr.com Mechanochemical methods, such as ball milling or grinding, induce chemical reactions through mechanical energy, often eliminating the need for bulk solvents. ijrpr.comresearchgate.net These techniques can enhance reaction rates by increasing the contact between solid-state reactants. ijrpr.com

Solvent-free synthesis can also be achieved through thermal activation or microwave-assisted synthesis. ijrpr.com While a specific mechanochemical or fully solvent-free synthesis of this compound is not yet widely reported, these principles offer a promising future direction. For instance, a solvent-free, catalyst-based system has been developed for the synthesis of aryl amines, which notably utilizes an isomer, 1-methoxy-2-methylpropan-2-ol, as a key component of the catalytic cluster. organic-chemistry.org This demonstrates the applicability of related ether-alcohols in green synthetic systems and suggests the potential for developing analogous solvent-free methods for the production of this compound. organic-chemistry.orgkahedu.edu.in

Reaction Pathway Elucidation and Byproduct Formation Mechanisms

Understanding the reaction pathways and potential for byproduct formation is crucial for optimizing the synthesis of this compound. One well-studied pathway where it appears as a product is during the epoxidation of isobutene.

In this process, the primary product, 1,2-epoxy-2-methylpropane, is highly reactive. acs.org This epoxide intermediate can undergo subsequent ring-opening reactions, particularly in the presence of nucleophiles like water and methanol. These follow-on reactions lead to a spectrum of byproducts. acs.org The formation of this compound occurs alongside other compounds, and its yield is influenced by factors such as temperature, with lower temperatures favoring higher yields of the desired epoxy species over the ring-opened byproducts. acs.org

A proposed reaction network suggests a consecutive-parallel formation of these secondary products directly from the epoxide. acs.org

Table 3: Byproducts Formed from 1,2-epoxy-2-methylpropane Intermediate

Byproduct Chemical Name Reference
Isobutyraldehyde 2-Methylpropanal acs.org
2-Methyl-2-propen-1-ol 2-Methyl-2-propen-1-ol acs.org
1-Methoxy-2-methyl-2-propanol 1-Methoxy-2-methyl-2-propanol acs.org
2-Methoxy-2-methyl-1-propanol This compound acs.org

Mechanistic studies on related neopentylic epoxides show that acid-catalyzed intramolecular attacks can lead to various rearranged products, providing further insight into the complex reactivity of such intermediates. uni-muenchen.de The selectivity of these pathways is highly dependent on the stability of the cationic intermediates formed during the reaction. uni-muenchen.de

Studies on Epoxide Ring-Opening Pathways

The synthesis of this compound can be effectively achieved through the ring-opening of an epoxide precursor, specifically 2,2-dimethyloxirane (B32121) (also known as isobutylene (B52900) oxide). This pathway is of significant interest due to its directness and the high reactivity of the strained three-membered epoxide ring. jsynthchem.com Mechanistic studies have focused on the acid-catalyzed reaction between 2,2-dimethyloxirane and methanol. google.com

The reaction proceeds via an electrophilic addition mechanism. Under acidic conditions, the oxygen atom of the epoxide ring is first protonated by the acid catalyst, such as sulfuric acid. google.commasterorganicchemistry.com This protonation enhances the leaving group ability of the oxygen and activates the epoxide ring for nucleophilic attack. masterorganicchemistry.com Methanol, acting as the nucleophile, then attacks one of the carbon atoms of the epoxide ring.

A key aspect of this pathway is its regioselectivity. In an acidic medium, the nucleophilic attack preferentially occurs at the more substituted carbon atom. jsynthchem.commasterorganicchemistry.com In the case of 2,2-dimethyloxirane, the attack by methanol occurs at the quaternary carbon (C-2), leading to the formation of the desired product, this compound. google.com This regioselectivity is attributed to the electronic effect where the positive charge in the transition state is better stabilized by the two methyl groups on the tertiary carbon.

An important development in this synthetic method involves the optimization of reaction conditions to ensure safety and high yield. Early procedures reported a violent and highly exothermic reaction when adding the acid catalyst to the mixture of the epoxide and methanol. google.com A significant improvement was discovered by reversing the order of addition: adding the 2,2-dimethyloxirane solution dropwise to the acidic methanol solution. This revised protocol allows the reaction to proceed with minimal exothermicity, providing greater control and resulting in a substantial increase in yield. google.com

The table below summarizes findings from a study that optimized this epoxide ring-opening reaction.

Table 1: Comparison of Synthesis Methods for this compound via Epoxide Ring-Opening

Method Reagent Addition Sequence Catalyst Scale (of 2,2-dimethyloxirane) Yield Reference
Conventional Acid added to epoxide/methanol mixture Sulfuric Acid 72 g 69% google.com
Improved Epoxide added to acid/methanol mixture Sulfuric Acid 150 g 90% google.com

This acid-catalyzed ring-opening of 2,2-dimethyloxirane with methanol remains a primary and efficient route for the preparation of this compound. google.com

Investigation of Rearrangement Reactions

Rearrangement reactions are a class of organic reactions where the carbon skeleton of a molecule is reorganized to form a structural isomer. scribd.com These reactions often proceed through the formation of a carbocation intermediate, followed by the migration of an atom or group (a "shift") to generate a more stable carbocation. solubilityofthings.com

In the context of synthesizing alcohols with a neopentyl-like structure, such as this compound, the investigation of rearrangement reactions is crucial for understanding potential synthetic pathways and side reactions. The stability of carbocations follows the order: tertiary > secondary > primary. Reactions that proceed via carbocations will typically rearrange to the most stable possible intermediate.

A relevant example that illustrates this principle is the acid-catalyzed conversion of 2-methylpropan-1-ol to 2-methylpropan-2-ol. doubtnut.com This process involves the protonation of the hydroxyl group, its departure as water to form a primary carbocation, followed by a rapid 1,2-hydride shift to form the much more stable tertiary carbocation. This tertiary cation is then trapped by water to yield the tertiary alcohol. doubtnut.com

Table 2: Carbocation Intermediates in the Rearrangement of C4 Alcohols

Initial Alcohol Initial Carbocation Stability Rearrangement Rearranged Carbocation Stability Final Product

Given this stability-driven trend, a synthetic strategy to produce this compound via a rearrangement is mechanistically unfavorable. The structure of this compound contains a primary alcohol. A hypothetical rearrangement pathway to form this compound would require the formation of a less stable primary carbocation from a more stable precursor, which is energetically unfavorable. Therefore, rearrangement reactions are not typically employed as a direct synthetic methodology for this compound. Instead, understanding these potential rearrangements is vital for controlling selectivity in other synthetic approaches where carbocation intermediates might be generated, to prevent the formation of undesired isomers.

Chemical Transformations and Reaction Dynamics of 2 Methoxy 2 Methylpropan 1 Ol

Oxidative and Reductive Conversion Pathways

The presence of a primary alcohol functional group in 2-methoxy-2-methylpropan-1-ol makes it susceptible to oxidation. Research has shown that this compound can be oxidized to form the corresponding aldehyde, 2-methoxy-2-methylpropanal, or further to the carboxylic acid, 2-methoxy-2-methylpropanoic acid. The specific product obtained depends on the choice of oxidizing agent and the reaction conditions employed. For instance, stronger oxidizing agents like potassium permanganate (B83412) tend to favor the formation of the carboxylic acid, while milder reagents are used to isolate the aldehyde.

Conversely, reduction reactions can target the ether linkage, although this is generally less facile than the oxidation of the alcohol. Reductive cleavage of the methoxy (B1213986) group can occur under specific conditions, leading to the formation of isobutylene (B52900) glycol (2-methylpropane-1,2-diol). Studies on the reductive cleavage of related methoxy alcohol systems have provided insights into the reactivity of carbon-oxygen bonds in such compounds.

A study on the epoxidation of isobutene identified this compound as a byproduct. acs.org In this process, the primary product, 1,2-epoxy-2-methylpropane, can undergo ring-opening reactions with the methanol (B129727) solvent, leading to the formation of this compound among other secondary products. acs.org

Table 1: Oxidation and Reduction Reactions of this compound

Reaction TypeReagent(s)Major Product
OxidationPotassium Permanganate2-Methoxy-2-methylpropanoic acid
OxidationMild Oxidizing Agents2-Methoxy-2-methylpropanal
Reductive CleavageSpecific Reducing ConditionsIsobutylene glycol

Nucleophilic Substitution Reactions: Scope and Limitations

Nucleophilic substitution reactions provide a pathway to modify the functional groups of this compound. The hydroxyl group can be converted into a better leaving group, such as a tosylate, which can then be displaced by a variety of nucleophiles. This allows for the introduction of different functionalities at the C1 position.

Furthermore, the methoxy group can be replaced through nucleophilic substitution mechanisms, although this typically requires harsher conditions. Halogenating agents like hydrochloric acid and hydrobromic acid can be used to substitute the methoxy group, forming the corresponding halogenated products. The general form of a nucleophilic substitution reaction involves an electron-rich nucleophile attacking the substrate and displacing a leaving group. encyclopedia.pub The efficiency of these reactions can be influenced by the nature of the nucleophile, the leaving group, and the solvent used. encyclopedia.pubresearchgate.net

The scope of nucleophilic substitution is broad, allowing for the synthesis of a diverse range of derivatives. However, limitations exist. Steric hindrance around the tertiary carbon atom (C2) can impede the approach of bulky nucleophiles. Additionally, under certain conditions, elimination reactions can compete with substitution, leading to the formation of alkenes.

Table 2: Examples of Nucleophilic Substitution Reactions

Starting MaterialReagent(s)ProductReaction Type
This compoundHCl1-Chloro-2-methoxy-2-methylpropaneSubstitution of -OH
This compoundHBr1-Bromo-2-methoxy-2-methylpropaneSubstitution of -OH
This compoundTsCl, then Nu⁻1-Nu-2-methoxy-2-methylpropaneSubstitution of -OH via tosylate

Acid-Catalyzed Reactions and Dehydration Mechanisms

In the presence of a strong acid catalyst, such as sulfuric acid, this compound can undergo dehydration. doubtnut.com This elimination reaction involves the removal of a water molecule to form an alkene. The mechanism for acid-catalyzed dehydration of alcohols typically proceeds through three main steps:

Protonation of the alcohol: The hydroxyl group is protonated by the acid catalyst to form a good leaving group, an alkyloxonium ion. doubtnut.comchemguide.co.uk

Formation of a carbocation: The alkyloxonium ion loses a molecule of water to form a carbocation intermediate. doubtnut.comchemguide.co.uk

Deprotonation: A base (such as water or the conjugate base of the acid) removes a proton from an adjacent carbon, leading to the formation of a double bond and regenerating the acid catalyst. doubtnut.com

For this compound, the initial carbocation formed would be primary. Primary carbocations are highly unstable and can undergo rearrangement to form a more stable tertiary carbocation via a hydride shift. This rearrangement would lead to the formation of 2-methoxy-2-methylpropene as a potential product. The preparation of ethers by acid dehydration of secondary or tertiary alcohols is generally not a suitable method due to competing elimination reactions. ncert.nic.in

The acid-catalyzed hydration of alkenes is the reverse of this process and is used to synthesize alcohols. libretexts.org The conditions, particularly temperature, can be adjusted to favor either dehydration or hydration. libretexts.org

Studies on Functional Group Interconversions

Functional group interconversions are fundamental in organic synthesis, allowing for the transformation of one functional group into another. scribd.com For this compound, the primary alcohol and ether groups are the main sites for such transformations.

The primary alcohol can be converted to a variety of other functional groups. For example, it can be transformed into an alkyl halide using reagents like thionyl chloride or phosphorus tribromide. vanderbilt.edu The resulting halide is a versatile intermediate that can undergo further substitution reactions. The alcohol can also be converted to an azide, which can then be reduced to a primary amine. vanderbilt.edu

The ether group is generally more stable but can also be cleaved under specific, often harsh, conditions using strong acids like hydrogen iodide. ncert.nic.in This would lead to the formation of a diol and methyl iodide.

These interconversions expand the synthetic utility of this compound, enabling its use as a precursor for a wider range of molecules.

Table 3: Common Functional Group Interconversions

Initial Functional GroupReagent(s)Resulting Functional Group
Primary Alcohol (-CH₂OH)SOCl₂ or PBr₃Alkyl Halide (-CH₂X)
Primary Alcohol (-CH₂OH)TsCl, NaN₃, then reductionPrimary Amine (-CH₂NH₂)
Ether (-OCH₃)HI (excess)Hydroxyl (-OH) and Methyl Iodide

Derivatives, Analogues, and Structure Property Relationships in 2 Methoxy 2 Methylpropan 1 Ol Research

Synthesis and Characterization of Novel Derivatives

The synthesis of novel derivatives of 2-methoxy-2-methylpropan-1-ol can be achieved through various chemical transformations targeting its hydroxyl group. Common derivatization strategies include esterification and etherification, which can introduce a wide range of functional groups, thereby altering the molecule's polarity, steric hindrance, and potential for intermolecular interactions.

One common method for preparing this compound itself involves the hydration of 2-methylpropene (isobutene), followed by methanolysis to introduce the methoxy (B1213986) group. An alternative route involves the methanolysis of esters derived from 2-methylpropanoic acid.

While specific research on the synthesis of a broad range of novel derivatives of this compound is not extensively documented in publicly available literature, general principles of alcohol derivatization can be applied. For instance, ester derivatives can be synthesized through reaction with carboxylic acids or their activated forms (e.g., acyl chlorides, anhydrides) under appropriate catalytic conditions. uakron.edu Similarly, ether derivatives can be prepared via Williamson ether synthesis, where the alkoxide of this compound reacts with an alkyl halide. doubtnut.comshaalaa.com

The characterization of these novel derivatives would rely on a suite of spectroscopic techniques.

Spectroscopic MethodExpected Observations for a Hypothetical Ester Derivative (e.g., 2-methoxy-2-methylpropyl acetate)
¹H NMR Signals corresponding to the methyl and methylene (B1212753) protons of the 2-methoxy-2-methylpropyl moiety, as well as protons from the newly introduced acyl group. The chemical shifts of protons near the new ester linkage would be expected to shift downfield.
¹³C NMR A new carbonyl carbon signal in the downfield region (around 170 ppm) and signals for the carbons of the introduced alkyl or aryl group.
FTIR A strong absorption band characteristic of the C=O stretching vibration of the ester group (typically around 1735 cm⁻¹), and the disappearance of the broad O-H stretching band of the parent alcohol.
Mass Spectrometry The molecular ion peak corresponding to the mass of the new ester, and fragmentation patterns that can help confirm the structure.

This table presents hypothetical characterization data for a potential derivative.

Comparative Studies with Isomeric and Structurally Related Alkoxypropanols

Comparative studies between this compound and its isomers or structurally related alkoxypropanols are crucial for understanding how the arrangement of functional groups affects physical and chemical properties. The primary isomers of interest include 1-methoxy-2-methylpropan-2-ol.

Alkoxypropanols, in general, exist as structural isomers, and these can have different metabolic pathways. rsc.org For instance, commercial propylene (B89431) glycol methyl ether consists mainly of the alpha isomer (1-methoxy-2-propanol) with a small amount of the beta isomer (2-methoxy-1-propanol). nih.gov

Below is a comparative table of some physicochemical properties of this compound and its isomer, 1-methoxy-2-methylpropan-2-ol.

PropertyThis compound1-Methoxy-2-methylpropan-2-ol
CAS Number 22665-67-4 nih.gov3587-64-2 fishersci.se
Molecular Weight 104.15 g/mol nih.gov104.15 g/mol fishersci.se
Boiling Point Not available115-116 °C fishersci.se
Density Not available0.892 g/cm³ fishersci.se
Flash Point Not available27 °C fishersci.se
Refractive Index Not available1.4044 fishersci.se

The differences in properties, such as boiling point and density, can be attributed to the variations in intermolecular forces arising from the different positions of the hydroxyl and methoxy groups. For example, the primary alcohol in this compound may exhibit different hydrogen bonding capabilities compared to the tertiary alcohol in its isomer.

Investigation of Heterocyclic and Bioactive Derivatives

The synthesis of heterocyclic and bioactive derivatives from precursors structurally similar to this compound has garnered significant interest, particularly in the field of medicinal chemistry.

While direct synthesis of azomethine or Schiff base analogues from this compound is not documented, extensive research has been conducted on the synthesis of such derivatives from the structurally similar compound, 2-amino-2-methyl-1-propanol (B13486). researchgate.netejbps.comnih.govrdd.edu.iq These studies provide a valuable framework for predicting the synthesis and potential bioactivity of analogous compounds that could theoretically be derived from an aminated version of this compound.

Schiff bases are formed by the condensation of a primary amine with an aldehyde or ketone. researchgate.net In the case of 2-amino-2-methyl-1-propanol, it has been condensed with various substituted benzaldehydes to produce a range of novel azomethines. researchgate.net

A study detailed the synthesis of five new azomethines by reacting 2-amino-2-methyl-1-propanol with different hydroxy- and methoxy-substituted benzaldehydes. researchgate.net These compounds were characterized by UV, IR, and thermal analysis and screened for antibacterial activity. researchgate.net

Aldehyde ReactantResulting Azomethine Derivative Name
2-Hydroxy-3-methoxybenzaldehyde2-((1-hydroxy-2-methylpropan-2-ylimino)methyl)-6-methoxyphenol
4-Hydroxy-3-methoxybenzaldehyde4-((1-hydroxy-2-methylpropan-2-ylimino)methyl)-2-methoxyphenol
4-Hydroxy-3,5-dimethoxybenzaldehyde4-((1-hydroxy-2-methylpropan-2-ylimino)methyl)-2,6-dimethoxyphenol
3,4-Dimethoxybenzaldehyde2-(3,4-dimethoxybenzylideneamino)-2-methylpropan-1-ol
3,4,5-Trimethoxybenzaldehyde2-(3,4,5-trimethoxybenzylideneamino)-2-methylpropan-1-ol

Table adapted from a study on 2-amino-2-methyl-1-propanol derivatives. researchgate.net

The resulting Schiff bases, particularly those with multiple methoxy groups, exhibited notable antibacterial activity against E. coli and Bacillus thuringiensis. researchgate.net This suggests that if an amino group were introduced into the this compound structure, subsequent formation of Schiff bases could yield compounds with interesting biological properties.

Elucidation of Structure-Reactivity and Structure-Function Correlations

Understanding the relationship between the molecular structure of this compound and its derivatives and their resulting reactivity and function is a key goal of chemical research. gardp.org This involves studying how changes in the molecular architecture affect the compound's behavior in chemical reactions and biological systems.

The reactivity of alkoxy radicals, which can be generated from alcohols, is a subject of extensive study. rsc.orgacs.org These radicals can participate in reactions such as hydrogen atom transfer, β-scission, and alkene addition. rsc.org For tertiary alcohols like a potential derivative of this compound, the generation of tertiary alkoxy radicals can be challenging due to rapid β-fragmentation side reactions. acs.org However, recent advances in photoredox catalysis have enabled the generation of alkoxy radicals from simple alcohols under mild conditions. acs.orgmdpi.com

Structure-activity relationship (SAR) studies on alkoxypropanols have been undertaken to understand their toxicological profiles. figshare.com These studies aim to correlate specific structural features with biological activity. gardp.org For instance, the arrangement of hydroxyl and ether functionalities, as well as the length and branching of the alkyl chains, can significantly influence how these molecules interact with biological systems.

The presence of the methoxy group and the tertiary carbon center in this compound are key structural features that would dictate its reactivity. The tertiary nature of the carbon bearing the methoxy group could influence the stability of potential carbocation intermediates, while the ether linkage introduces a site for potential cleavage under harsh acidic conditions. The primary alcohol offers a reactive site for a variety of transformations. A systematic study of how modifications at these positions affect the compound's properties would be invaluable for developing a comprehensive structure-function correlation.

Advanced Spectroscopic and Analytical Characterization Techniques for 2 Methoxy 2 Methylpropan 1 Ol

Vibrational Spectroscopy (Infrared and Raman) for Molecular Fingerprinting and Intermolecular Interactions

Infrared (IR) Spectroscopy: The IR spectrum of 2-Methoxy-2-methylpropan-1-ol is characterized by several key absorption bands. A prominent and broad absorption is typically observed in the region of 3500-3230 cm⁻¹, which is indicative of the O-H stretching vibration of the hydroxyl group. docbrown.info The breadth of this peak is a result of intermolecular hydrogen bonding between molecules. docbrown.info Stretching vibrations of the C-H bonds in the methyl and methylene (B1212753) groups appear around 2900 cm⁻¹. docbrown.info Furthermore, the spectrum shows C-O stretching vibrations, which are common to alcohols and ethers, in the fingerprint region. docbrown.infodocbrown.info

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. While the O-H stretching band is also present in the Raman spectrum, it is often less intense than in the IR spectrum. Conversely, the C-C and C-H symmetric stretching and bending vibrations of the hydrocarbon backbone often produce strong and sharp signals in the Raman spectrum, aiding in the detailed structural analysis. oatext.com The region between 1000 cm⁻¹ and 2000 cm⁻¹ is particularly significant for observing these vibrations. oatext.com The study of intermolecular interactions, such as hydrogen bonding, can be investigated by analyzing shifts in the vibrational frequencies of the hydroxyl group under different conditions, such as changes in concentration or solvent. oatext.com

Table 1: Key Vibrational Frequencies for this compound

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹) Spectroscopy
O-H Stretching 3500-3230 (broad) IR
C-H Stretching ~2900 IR
C-O Stretching 1350-1030 IR

Nuclear Magnetic Resonance (NMR) Spectroscopy for Elucidating Molecular Structure and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the precise determination of the molecular structure of this compound by providing information about the chemical environment of each proton and carbon atom. docbrown.infodocbrown.info

¹H NMR Spectroscopy: The proton NMR spectrum of this compound displays distinct signals corresponding to the different types of protons in the molecule. The protons of the two equivalent methyl groups attached to the quaternary carbon typically appear as a singlet. The protons of the methoxy (B1213986) group also produce a singlet at a different chemical shift. The methylene protons adjacent to the hydroxyl group will appear as a singlet, and the hydroxyl proton itself will also be a singlet, though its chemical shift can be variable and influenced by factors like solvent and temperature. docbrown.info

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides further structural confirmation. docbrown.info It will show distinct peaks for each unique carbon atom. This includes separate signals for the carbon atoms of the two methyl groups (which are equivalent), the quaternary carbon, the methylene carbon, and the methoxy carbon. docbrown.info The chemical shifts of these carbons are indicative of their electronic environment. docbrown.info

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Type Signal Predicted Chemical Shift (ppm) Multiplicity
¹H NMR
(CH₃)₂C- Methyl Protons ~1.2 Singlet
-OCH₃ Methoxy Protons ~3.2 Singlet
-CH₂OH Methylene Protons ~3.4 Singlet
-OH Hydroxyl Proton Variable Singlet
¹³C NMR
(CH₃)₂C- Methyl Carbons ~25
C(CH₃)₂ Quaternary Carbon ~75
-CH₂OH Methylene Carbon ~70

Note: Predicted chemical shifts are approximate and can vary based on solvent and experimental conditions.

Mass Spectrometry for Fragmentation Analysis and Isotopic Profiling

Mass spectrometry (MS) is a destructive analytical technique used to determine the molecular weight of this compound and to gain structural information through the analysis of its fragmentation pattern. docbrown.infodocbrown.info

Upon ionization in the mass spectrometer, the this compound molecule forms a molecular ion (M+). chemguide.co.uk This molecular ion is often unstable and undergoes fragmentation, breaking into smaller, charged fragments. chemguide.co.uk The pattern of these fragments is unique to the molecule and provides a "fingerprint" that can be used for identification. Common fragmentation pathways for alcohols and ethers include the loss of an alkyl group, a water molecule, or an alkoxy group. For this compound, characteristic fragments would likely result from the cleavage of the C-C bonds and C-O bonds. The most abundant fragment ion is referred to as the base peak. docbrown.info

High-resolution mass spectrometry can provide the exact mass of the molecular ion and its fragments, allowing for the determination of the elemental composition and confirming the molecular formula (C₅H₁₂O₂). nih.gov

Table 3: Potential Fragment Ions in the Mass Spectrum of this compound

m/z (mass-to-charge ratio) Possible Fragment Ion Possible Neutral Loss
104 [C₅H₁₂O₂]⁺ (Molecular Ion)
89 [C₄H₉O₂]⁺ CH₃
73 [C₄H₉O]⁺ OCH₃
71 [C₄H₇O]⁺ H₂O + CH₃
59 [C₃H₇O]⁺ C₂H₅O

Chromatographic Methods (GC, HPLC) for Purity, Composition, and Reaction Monitoring

Chromatographic techniques such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are essential for determining the purity of this compound, analyzing its composition in mixtures, and monitoring the progress of chemical reactions.

Gas Chromatography (GC): GC is well-suited for the analysis of volatile compounds like this compound. In GC, the compound is vaporized and passed through a column with a stationary phase. The retention time, the time it takes for the compound to travel through the column, is a characteristic property that can be used for identification and quantification. By using a suitable detector, such as a flame ionization detector (FID) or a mass spectrometer (GC-MS), the purity of a sample can be accurately assessed. nih.govnist.gov

High-Performance Liquid Chromatography (HPLC): HPLC is another powerful separation technique that can be used for the analysis of this compound. In reverse-phase HPLC, a nonpolar stationary phase is used with a polar mobile phase. The retention of this compound on the column will depend on its polarity relative to the mobile phase. HPLC is particularly useful for analyzing samples that are not sufficiently volatile for GC or for monitoring reactions in the liquid phase. sielc.com

Advanced Techniques for In Situ Reaction Monitoring and Kinetic Studies

The study of chemical reactions involving this compound can be significantly enhanced by using advanced analytical techniques that allow for real-time, or in situ, monitoring. These methods provide valuable data for understanding reaction kinetics and mechanisms.

Techniques such as in-situ FTIR or Raman spectroscopy can be employed to track the concentration of reactants, intermediates, and products as a reaction proceeds. This is achieved by inserting a probe directly into the reaction vessel, which continuously collects spectra. The changes in the intensity of characteristic vibrational bands over time can be used to determine reaction rates and identify transient species.

Furthermore, techniques like ReactIR (in-situ infrared spectroscopy) can provide detailed kinetic profiles, helping to elucidate reaction pathways and optimize reaction conditions. The information gathered from these advanced methods is crucial for the efficient development of synthetic processes involving this compound.

Computational Chemistry and Theoretical Approaches to 2 Methoxy 2 Methylpropan 1 Ol

Quantum Mechanical (QM) Calculations for Electronic Structure, Stability, and Spectroscopic Predictions

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons. Methods like Density Functional Theory (DFT) and Hartree-Fock (HF) are employed to model the electronic structure of 2-methoxy-2-methylpropan-1-ol.

Electronic Structure and Stability: The stability of a molecule is intimately linked to its electronic structure. Key descriptors are derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and the energy required for electronic excitation. nih.gov A smaller gap suggests the molecule is more polarizable and reactive. nih.gov For this compound, these calculations can reveal the distribution of electron density, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) sites.

Another valuable tool is the Molecular Electrostatic Potential (MEP) map, which illustrates the charge distribution on the molecule's surface. ljmu.ac.uk For this compound, the MEP would show negative potential (red/yellow) around the oxygen atoms of the hydroxyl and methoxy (B1213986) groups, indicating their role as hydrogen bond acceptors, and positive potential (blue) near the hydroxyl hydrogen, marking it as a hydrogen bond donor site. ljmu.ac.uk

Computed Properties for this compound

Spectroscopic Predictions: QM calculations are highly effective for predicting vibrational spectra (Infrared and Raman). faccts.de After optimizing the molecule's geometry to find its lowest energy state, a frequency calculation is performed. faccts.de This simulation computes the vibrational frequencies and their corresponding intensities, allowing for the generation of a theoretical spectrum. oatext.comjocpr.com These predicted spectra are invaluable for assigning the vibrational modes observed in experimental FT-IR and FT-Raman spectra. faccts.deoatext.com For this compound, calculations would predict characteristic frequencies for O-H stretching, C-H stretching, C-O stretching, and various bending modes.

Molecular Modeling and Dynamics Simulations for Conformational Analysis and Solvent Effects

While QM calculations focus on a static, minimum-energy structure, molecules like this compound are flexible and can adopt multiple shapes, or conformations.

Conformational Analysis: The molecule has several rotatable single bonds (C-C, C-O), leading to a complex potential energy surface (PES) with multiple energy minima, each corresponding to a stable conformer. researchgate.net Multidimensional conformational analysis can be performed to identify these stable structures and their relative energies. u-szeged.hu For instance, rotation around the C1-C2 bond and the C2-O(methoxy) bond would be systematically explored to locate all low-energy conformers. researchgate.netu-szeged.hu These studies can determine whether conformers are stabilized by intramolecular hydrogen bonds between the hydroxyl hydrogen and the methoxy oxygen.

Solvent Effects: The surrounding environment, particularly the solvent, can significantly influence which conformation is most stable. Molecular dynamics (MD) simulations and QM calculations with solvent models are used to study these effects. upertis.ac.id Solvent models can be either:

Implicit: The solvent is treated as a continuous medium with a specific dielectric constant. Models like the Integral Equation Formalism (IEFPCM) can be used to calculate the energy of the molecule in solution. nih.gov

Explicit: Individual solvent molecules are included in the simulation box around the solute molecule. This approach allows for the specific interactions, such as hydrogen bonding between this compound and water or other protic solvents, to be modeled directly.

These simulations can predict how the population of conformers shifts in different solvents, affecting the molecule's average properties.

Thermodynamic and Kinetic Modeling of Chemical Reactions

Computational chemistry allows for the quantitative prediction of thermodynamic and kinetic parameters for chemical reactions involving this compound.

Thermodynamic Modeling: By calculating the total electronic energy of the molecule, key thermodynamic properties can be determined. These include the standard enthalpy of formation (ΔfH°), standard Gibbs free energy of formation (ΔfG°), and heat capacity (Cp). chemeo.com While experimental data for this compound is scarce, these values can be reliably computed. For its close structural isomer, 2-methoxy-2-methylpropane (MTBE), extensive thermodynamic data is available, which serves as a benchmark for computational methods. chemeo.comnist.gov

Kinetic Modeling: Kinetic modeling focuses on the rates of chemical reactions. A primary application is the calculation of activation energies (Ea), which represent the energy barrier that must be overcome for a reaction to occur. shd-pub.org.rs By mapping the reaction pathway from reactants to products, the high-energy transition state can be identified, and its energy determines the reaction rate. For example, the kinetics of the formation of this compound via the oxidation of a precursor could be modeled to understand its reaction mechanism and optimize conditions. google.com

Prediction of Intermolecular Interactions and Phase Behavior in Mixtures

The behavior of this compound in mixtures is critical for industrial applications like separations and purifications. Computational models are used to predict how it interacts with other compounds and the resulting phase behavior.

Intermolecular Interactions: The molecule's ability to act as both a hydrogen bond donor (via its -OH group) and acceptor (via its two oxygen atoms) dictates its interactions in mixtures. In systems with other alcohols or water, complex hydrogen-bonding networks can form. In mixtures with non-polar solvents like alkanes, interactions would be dominated by weaker van der Waals forces.

Phase Behavior Modeling: Predicting the vapor-liquid equilibrium (VLE) is essential for designing distillation processes. researchgate.net For example, in the separation of the closely related 2-methoxy-2-methylpropane from methanol (B129727), extractive distillation with an entrainer like butan-1-ol is used. researchgate.netchemicalpapers.com The design of such processes relies on thermodynamic models that can accurately describe the non-ideal behavior of the liquid phase. chemicalpapers.com Activity coefficient models like NRTL (Non-Random Two-Liquid), Wilson, and UNIQUAC are parameterized using experimental VLE data to predict the behavior of the ternary mixture. researchgate.netchemicalpapers.com These models can then be used in process simulators to design and optimize separation columns.

Thermodynamic Models for Ether-Alcohol Mixtures

Reaction Mechanism Simulations and Transition State Identification

Computational chemistry can elucidate the step-by-step pathway of a chemical reaction, known as the reaction mechanism. This involves characterizing all intermediates and, most importantly, the transition states that connect them.

A reaction involving this compound, such as its oxidation to an aldehyde, can be simulated. google.com The process begins by defining the reactant and product structures. Computational algorithms are then used to find the lowest energy path between them. The highest point on this path is the transition state, which is not a stable molecule but a fleeting arrangement of atoms at the peak of the energy barrier.

A critical step is the confirmation of the transition state structure. This is achieved by performing a frequency calculation on the optimized transition state geometry. A true transition state is characterized by having exactly one imaginary frequency in its vibrational spectrum. This imaginary frequency corresponds to the motion of the atoms as they traverse the energy barrier, effectively representing the vibration along the reaction coordinate that transforms reactants into products.

Environmental Fate and Mechanistic Toxicological Research on 2 Methoxy 2 Methylpropan 1 Ol

Environmental Partitioning and Distribution Dynamics

The environmental distribution of 2-Methoxy-2-methylpropan-1-ol is governed by its physicochemical properties. While specific experimental data for this compound is limited, its behavior can be inferred from structurally similar compounds and through modeling.

Fugacity modeling, a method used to predict the environmental distribution of chemicals, can provide insights into where this compound is likely to accumulate. For the related compound 2-methoxypropanol, Level III fugacity modeling suggests that if released into the air or soil, it is expected to predominantly partition to the soil. If released into water, it is anticipated to largely remain in the water compartment with some partitioning to sediment. canada.ca Given the structural similarities, a similar distribution pattern can be expected for this compound.

The partitioning behavior is influenced by properties such as vapor pressure, water solubility, and the octanol-water partition coefficient (Kow). The presence of both a hydroxyl and an ether group in this compound suggests it will have a degree of water solubility and also some affinity for organic matter in soil and sediment. Research on the extractive distillation of the ternary system containing the related compound 2-methoxy-2-methylpropane (MTBE), methanol (B129727), and butan-1-ol provides data on vapor-liquid equilibrium which is fundamental to understanding its partitioning between air and other compartments. researchgate.net

Table 1: Predicted Physicochemical Properties and Environmental Partitioning of this compound and Related Compounds

PropertyThis compound (Predicted/Inferred)2-Methoxypropanol (Experimental/Modeled) canada.ca2-Methoxy-2-methylpropane (MTBE) (Experimental) researchgate.netaalto.fi
Molecular FormulaC5H12O2 nih.govC4H10O2 nih.govC5H12O
Molecular Weight104.15 g/mol nih.gov90.12 g/mol nih.gov88.15 g/mol
Boiling Point-130 °C55.2 °C
Water SolubilityMiscible (inferred)Completely miscible42 g/L
Log Kow--0.2 (estimated)0.94
Predicted Environmental PartitioningPredominantly to soil and waterPredominantly to soil and waterPrimarily to air and water

Note: Data for this compound is largely inferred from its structural analogs due to limited direct experimental data.

Biotic Degradation and Biotransformation Pathways

Biotic degradation involves the breakdown of chemicals by living organisms, primarily microorganisms. The structure of this compound, being a tertiary alcohol ether, influences its susceptibility to microbial attack.

Studies on the biodegradation of gasoline oxygenates, such as methyl tert-butyl ether (MTBE), provide valuable insights. Propane-oxidizing bacteria have been shown to degrade MTBE by first oxidizing the methoxy (B1213986) group to produce formaldehyde (B43269) and tert-butyl alcohol (TBA). researchgate.net TBA is then further oxidized to 2-methyl-2-hydroxy-1-propanol and subsequently to 2-hydroxyisobutyric acid. researchgate.net Given that this compound is structurally similar to intermediates in this pathway, it is plausible that similar enzymatic systems could be involved in its degradation.

Furthermore, research on the biotransformation of 2-methylpropene (isobutene), a precursor in the synthesis of this compound, has shown that it can be metabolized by certain bacteria. nih.gov The initial step in the microbial degradation of tertiary alcohols like tert-amyl alcohol (TAA), a higher homolog, has been shown to involve a desaturase enzyme, leading to the formation of hemiterpenes like 2-methyl-3-buten-2-ol. acs.org This suggests that the degradation of this compound in some organisms might proceed through an initial desaturation step.

Biotransformation in plant systems has also been documented for related compounds. For instance, plant cell cultures can glycosylate xenobiotics, a common detoxification pathway. researchgate.net

Advanced Mechanistic Toxicology: Cellular and Molecular Interactions

Elucidation of Molecular Targets and Pathways

The toxicity of aliphatic alcohols is often linked to their metabolism. mmsl.cz The primary metabolic pathway for many alcohols involves oxidation to aldehydes and then to carboxylic acids, which can lead to metabolic disturbances. mmsl.cz

For this compound, a key area of toxicological interest is its potential metabolism to reactive intermediates. The biotransformation of the related compound 2-methylpropene is known to produce the epoxide 2-methyl-1,2-epoxypropane, a reaction mediated by cytochrome P450 enzymes, specifically CYP2E1. nih.gov Epoxides are known to be reactive electrophiles that can bind to cellular macromolecules like DNA and proteins, potentially leading to cytotoxicity and genotoxicity. Given the structural relationship, it is plausible that this compound could also be metabolized to a reactive epoxide intermediate, making cytochrome P450 enzymes a likely molecular target.

Metabolomic and Proteomic Profiling in Biological Systems

Metabolomics and proteomics are powerful "omics" technologies used to comprehensively analyze the complete set of metabolites and proteins in a biological system. rug.nl These techniques can provide a snapshot of the cellular response to chemical exposure and help identify biomarkers of effect and mechanisms of toxicity. rug.nlsemanticscholar.org

While no specific metabolomic or proteomic studies on this compound have been published, the application of these methods can be described.

Metabolomic Profiling: This involves the high-throughput analysis of small molecules in biological samples (e.g., blood, urine, tissues). semanticscholar.org In the context of this compound exposure, metabolomics could be used to:

Identify specific metabolic pathways that are perturbed, such as those related to energy metabolism, amino acid metabolism, or lipid metabolism. semanticscholar.org

Detect the formation of specific metabolites of this compound and its downstream products.

Discover potential biomarkers of exposure and effect.

Proteomic Profiling: This technique focuses on the large-scale study of proteins, their expression levels, modifications, and interactions. In relation to this compound, proteomics could help to:

Identify changes in the expression of proteins involved in its metabolism, such as cytochrome P450 enzymes.

Detect alterations in proteins that are targets of the compound or its reactive metabolites.

Reveal broader cellular responses to the exposure, such as stress responses or apoptosis.

Risk Assessment Methodologies and Environmental Impact Analysis

Risk assessment for a chemical like this compound is a systematic process that involves hazard identification, dose-response assessment, exposure assessment, and risk characterization.

Hazard Identification: This step involves determining the potential adverse health and environmental effects of the substance. For this compound, this would include an evaluation of its potential for toxicity based on its chemical structure and data from related compounds. canada.ca

Dose-Response Assessment: This establishes the relationship between the dose of the chemical and the incidence and severity of an adverse effect. This often relies on toxicological studies.

Exposure Assessment: This step quantifies the extent of human and environmental exposure to the chemical. This would involve considering its sources, uses, and environmental fate as discussed in earlier sections.

Risk Characterization: This final step integrates the information from the previous steps to estimate the probability of adverse effects occurring in exposed populations or ecosystems.

The environmental impact analysis would consider the potential effects on various environmental compartments (air, water, soil) and on different organisms. A key aspect is whether the substance meets criteria for persistence, bioaccumulation, and inherent toxicity. For the related compound 2-methoxypropanol, it was concluded that it does not meet the criteria for persistence or bioaccumulation. canada.ca

Table 2: Chemical Compounds Mentioned

Chemical Name
1,1,1-Trichloroethane
1,1-dimethyl-2-methoxyethanol
1,3-Dioxolane
1,4-Dioxane
1,4-cyclohexane dimethanol
1-benzylquinolinium chloride
1-butanol
1-decanol
1-methoxy-2-methyl propan-2-ol
1-methoxy-2-methyl-2-propanol
1-methoxy-2-propanol
1-methoxy-3-(propan-2-yloxy)propan-2-ol
1-propene, 2-methyl-, homopolymer, hydroformylation products, reaction products with ammonia
17α-ethynyl-17β-acetoxyestr-4-en-3-one
17α-ethynylestr-4-en-3β,17β-diacetoxy-10β-ol
17α-ethynylestr-4-en-3β,17β-diacetoxy-6α-ol
17α-ethynylestr-4-en-3β,17β-diacetoxy-6β-ol
1-[(1,3-dihydroxy-2-propoxy)methyl]-uracil (Acyclur)
2′,4′-dihydroxyacetophenone
2-amino-2-methylpropan-1-ol
2-amino-3-methoxy-2-methylpropan-1-ol
2-aminoethanol hydrochloride
2-bromo-2-nitropropane-1,3-diol
2-bromo-3-nitrilopropionamide
2-butanone oxime
2-chloro-2-methylpropane
2-Ethoxy-2-methylbutane (TAEE)
2-hydroxy isobutyric acid
2-hydroxy-3-(3-methyl propan-2-ol) phenol
2-hydroxy-3-(3-methylpropan-2-ol) benzene-N-methylcarbamate
2-hydroxyisobutyric acid
2-iodo-2-methylpropane
2-methoxy-1-methylethyl acetate
2-methoxy-1-propanol
2-methoxy-2-methyl-1-propanol
This compound
2-methoxy-2-methylpropanal
2-methoxy-2-methylpropanoic acid
2-methoxy-4-vinylphenol
2-methoxy-4-(2-propenyl)phenyl-O-β-D-glucopyranoside
2-methoxy-4-(2-propenyl)phenyl-O-β-D-glucopyranosyl (6' → 1″)-β-D-xylopyranoside
2-Methoxypropanol
2-methyl-1,2-epoxypropane
2-methyl-1,2-propanediol
2-methyl-1-pentanol
2-methyl-1-propanol
2-methyl-2-bromopropane
2-methyl-2-chloropropane
2-methyl-2-propen-1-ol
2-methyl-2-propanol
2-methyl-3-buten-2-ol
2-Methylfuran
2-methylprop-2-en-1-ol
2-Methylpropene (Isobutene)
2-methylpropane-2-d
2-nitrotoluene
2-O-β-d-glucopyranoside
2-O-β-d-glucopyranosyl(1 → 6)-β-d-glucopyranoside
2-O-β-d-xylopyranoside
2-O-β-d-xylopyranosyl(1 → 6)-β-d-glucopyranoside
2-propanol
2-propanol, 1-methoxy-2-methyl-
2-pyrrolidinone
3-(3-Methoxy-4,5-methylenedioxyphenyl)-2-propen-1-ol
3-(diethylamino)-2,2-dimethyl-propan-1-ol
3-hydroxycarbofuran
3-methoxy-2,2-dimethylpropan-1-ol
3-methoxy-3-methylbutan-1-ol
3-methoxybutanol
3-methoxybutyl acetate
3-methyl-1-butanol
3-methyl-1-penten-3-ol
3-methyl-3-pentanol
3-methylcrotonic acid
Acetone
Azadirachta indica
benzofuranol
Butan-1-ol
carbaryl
carbofuran
carbofuran phenol
Cunninghamella elegans
Diethyl phthalate (B1215562) (DEP)
Ethanol (B145695)
Ethyl tert-butyl ether (ETBE)
Ethynodiol diacetate
Eugenol
fenobucarb
Formaldehyde
Formaldehyde, reaction products with bisphenol A and Bu alc. and maleic anhydride
Furan
hydrocarbons, C9 - C11, n-alkanes, iso-alkanes, cyclics, < 2 % aromates
isoamylene
isoprene
Isobutyraldehyde
Methanol
Methyl eugenol
Methyl tert-butyl ether (MTBE)
Methylparaben (MPB)
N,N-dimethylacetamide
N,N-dimethylformamide
N-methylacetamide
N-methylformamide
N-methylpyrrolidinone
Nicotiana tabacum
Nitrobenzylalcohol
Ocimum basilicum
Paeonol
Panax quinquefolium
prenal
prenol
Propanol
Pyruvate
(R)-3-methoxy-2-methylpropan-1-ol
Serotonin
tert-Amyl alcohol
tert-Amyl methyl ether (TAME)
tert-butyl alcohol (TBA)
tert-butyl methyl ether
Triclosan (TCS)
Xylene
(2R,S)-1-(6-methoxy-4-(methoxymethyl)-1H-indol-5-yloxy)-3-(2-(2-methoxyphenoxy)ethylamino)propan-2-ol

Emerging Applications and Future Research Directions for 2 Methoxy 2 Methylpropan 1 Ol

Role as a Specialized Solvent and Reaction Medium in Advanced Chemical Synthesis

The unique molecular architecture of 2-Methoxy-2-methylpropan-1-ol, which combines a polar hydroxyl group with a less polar ether moiety, imparts upon it valuable properties as a specialized solvent. Its primary utility is found as a reaction medium in a variety of advanced chemical syntheses. Research has shown that it is particularly effective for nucleophilic substitution reactions chemshuttle.com.

The compound's bifunctional nature allows it to dissolve a broad spectrum of organic compounds, a critical attribute for creating homogenous reaction environments. This versatility makes it a valuable alternative to more traditional solvents. Studies have demonstrated that employing this compound can lead to enhanced reaction rates and improved yields when compared to solvents like ethanol (B145695) or water . Its chemical stability under diverse reaction conditions further cements its role as a reliable medium for complex organic transformations .

Catalysis: Design of Catalytic Systems Involving or Utilizing the Compound

In the field of catalysis, this compound is not merely a passive solvent but an active participant in influencing catalytic processes. Its most notable application is in the epoxidation of alkenes, such as isobutene, where it serves as the solvent. In these systems, it has been shown to effectively facilitate the formation of the desired highly reactive epoxides while ensuring selectivity and maintaining the stability of the catalyst over extended reaction periods .

One study on the epoxidation of isobutene using a titanium silicate (B1173343) catalyst highlighted the formation of this compound as a secondary product, indicating its interaction within the reaction network acs.org. The yield of this compound was found to be dependent on the partial pressure of isobutene, as detailed in the table below.

Influence of Isobutene Partial Pressure on 2-Methoxy-2-methyl-1-propanol Yield acs.org
Isobutene Partial Pressure (bar)2-Methoxy-2-methyl-1-propanol Yield (%)
0.23Slightly decreased from maximum
0.363.8
0.458.91 (Maximum)
0.512.2

Furthermore, related methoxy-alcohols have been investigated for their potential to act as ligands in catalytic reactions, which can improve the efficiency of transformations like enantioselective additions . This suggests a potential research avenue for this compound in the design of novel catalytic systems.

Contribution to Sustainable Chemistry and Process Intensification

The principles of green chemistry increasingly guide the development of new chemical processes, with a strong emphasis on replacing hazardous solvents gaspublishers.com. This compound is positioned to contribute to this paradigm shift. While not yet as established as other green solvents like cyclopentyl methyl ether (CPME), its favorable solvent properties present an opportunity to replace more toxic options . The quest for sustainable chemistry involves minimizing waste and energy consumption, often through process intensification nih.gov.

A relevant example of process intensification is the use of reactive distillation in the synthesis of ethers like 2-methoxy-2-methylpropane (MTBE) google.comntnu.no. This technology combines reaction and separation into a single unit, leading to significant savings in energy and cost ntnu.no. The synthesis of this compound itself can be optimized for industrial scale through methods like the hydration of isobutene, where control of temperature, catalyst concentration, and reaction time is crucial to maximize yield . Adopting such intensified and optimized processes for its production and use aligns with the core tenets of sustainable chemistry.

Applications in Advanced Materials Science and Engineering

The application of this compound is beginning to extend into the realm of advanced materials science. It is utilized in the production of specialty chemicals and materials where its unique combination of functional groups can be exploited . Chemical suppliers are now listing it within their materials science portfolios, indicating its growing relevance in this sector bldpharm.com.

While specific, large-scale applications in materials engineering are still emerging, related alkanolamines are recognized for their potential in this field. For instance, compounds with similar functional groups are considered candidates for research in materials science due to their ability to participate in various chemical interactions, potentially leading to the development of new polymers or functional materials smolecule.com.

Integration into Industrial Chemical Processes: Process Optimization and Scale-Up

The successful transition of a chemical from laboratory curiosity to industrial staple hinges on effective process optimization and scale-up longdom.org. For this compound, one of the most industrially viable production routes is the hydration of 2-methylpropene (isobutene), followed by methanolysis . Optimizing this process involves careful management of reaction parameters to ensure high yield and purity, which is essential for large-scale manufacturing .

The principles of process intensification, such as those demonstrated in the production of the related ether 2-methoxy-2-methylheptane (B3057090) (MMH), offer a roadmap for the industrial integration of this compound synthesis and application ntnu.no. By utilizing technologies like reactive distillation, it is possible to overcome equilibrium limitations and improve economic and environmental performance. The table below outlines key parameters in a conventional vs. reactive distillation process for a similar ether, illustrating the potential for optimization.

Process Comparison for Ether Production ntnu.no
ParameterConventional ProcessReactive Distillation (RD)Improvement with RD
Energy ConsumptionHighLowerUp to 14.85% savings
Total Annual Costs (TAC)HighLowerUp to 8.71% savings

These strategies are crucial for making the use of this compound economically viable in large-scale industrial applications ntnu.nolongdom.org.

Prospective Research Avenues and Interdisciplinary Collaborations

The future of this compound is rich with possibilities that span multiple scientific disciplines. A primary research avenue lies in the comprehensive evaluation of its "greenness" as a solvent, including its biodegradability, toxicity profile, and lifecycle analysis, to solidify its role in sustainable chemistry.

In catalysis, further exploration of its use as a ligand or a co-catalyst in asymmetric synthesis and other fine chemical transformations could unlock new synthetic methodologies . This would necessitate collaborations between organic chemists and catalysis experts.

The potential of this compound in materials science remains largely untapped. Interdisciplinary research involving materials scientists and polymer chemists could investigate its use as a monomer or a modifying agent in the synthesis of novel polymers with tailored properties. Its bifunctionality could be leveraged to create cross-linked materials or functional coatings smolecule.com.

Finally, chemical engineers and process chemists have an opportunity to design and optimize novel, intensified processes for both the synthesis of this compound and its use in industrial applications. This could involve advanced reactor design, membrane-assisted separations, and integrated process flowsheets to maximize efficiency and minimize environmental impact. Such endeavors will require close collaboration to bridge the gap from laboratory-scale discovery to industrial reality.

Q & A

Q. How can researchers optimize solvent systems for chromatographic separation of this compound from reaction mixtures?

  • Methodological Answer : Screen solvents (e.g., hexane/ethyl acetate gradients) using thin-layer chromatography (TLC) for preliminary optimization. Scale to high-performance liquid chromatography (HPLC) with UV detection, adjusting mobile phase polarity and flow rates to improve resolution. Validate with spiked recovery experiments .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.